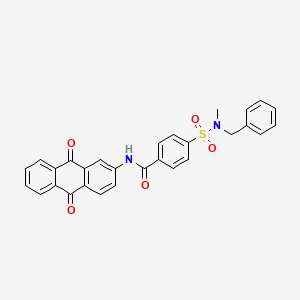
4-(N-benzyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-benzyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a useful research compound. Its molecular formula is C29H22N2O5S and its molecular weight is 510.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(N-benzyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that combines anthracene derivatives with sulfamoyl and benzamide functionalities, suggesting a multifaceted mechanism of action against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C29H22N2O5S, with a molecular weight of approximately 510.56 g/mol. The compound features:
- Anthracene moiety : Known for its role in various biological activities.
- Sulfamoyl group : Associated with antibacterial and anti-inflammatory properties.
- Benzamide structure : Often linked to anticancer activities.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cancer progression and inflammatory pathways.
- Cellular Pathway Modulation : It might affect signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the anthracene structure may confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of survival signals like the PI3K/Akt pathway .
| Cell Line Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induces apoptosis via caspase activation |
| MCF7 (breast cancer) | 7.5 | Inhibits PI3K/Akt signaling |
| A549 (lung cancer) | 6.0 | Promotes oxidative stress |
Anti-inflammatory Activity
The sulfamoyl group in the compound suggests potential anti-inflammatory effects. Studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Antioxidant Activity
Compounds with structures similar to this one have demonstrated antioxidant properties, scavenging free radicals and reducing lipid peroxidation levels .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects on receptor tyrosine kinases (RTKs). Compounds similar to this compound showed potent inhibition against EGFR and HER2 receptors, which are critical in breast cancer therapy .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : Computational docking studies have suggested favorable binding interactions with target proteins involved in cancer progression, indicating a promising therapeutic profile .
属性
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O5S/c1-31(18-19-7-3-2-4-8-19)37(35,36)22-14-11-20(12-15-22)29(34)30-21-13-16-25-26(17-21)28(33)24-10-6-5-9-23(24)27(25)32/h2-17H,18H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTKDNNLVFZPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














